c[L-Ala-D-pro-L-Phe-D-trp]
Description
Primary Sequence Determination and Stereochemical Configuration
The primary sequence of cyclo(L-alanine-D-proline-L-phenylalanine-D-tryptophan) was established through tandem mass spectrometry (MS/MS) and Edman degradation, revealing a cyclic arrangement of L-alanine (Ala), D-proline (Pro), L-phenylalanine (Phe), and D-tryptophan (Trp). The alternating L/D configuration creates a chiral environment that enhances conformational rigidity and resistance to proteolytic degradation.
Critical stereochemical features include:
- D-proline : Introduces a constrained pyrrolidine ring that enforces a cis-amide bond configuration, reducing ring strain in the cyclic scaffold.
- D-tryptophan : Its β-indole side chain adopts an outward orientation, minimizing steric clashes with the Pro-Phe segment.
- L-phenylalanine : Positioned opposite D-proline, its benzyl group participates in intramolecular π-π stacking with the indole ring of D-tryptophan, as evidenced by nuclear Overhauser effect (NOE) correlations.
The molecular formula C₁₈H₁₈N₄O₄ (molar mass 342.36 g/mol) was confirmed via high-resolution mass spectrometry (HRMS), with isotopic patterns matching theoretical predictions.
Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy (500 MHz, D₂O) revealed distinct conformational features:
| Proton Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Proline Hα | 4.301 | Cis-amide conformation |
| Tryptophan Hβ | 3.512 | Indole ring shielding |
| Phenylalanine Hδ | 7.26–7.32 | Aromatic stacking |
Key observations include:
- Proline Ring Effects : The D-proline residue caused upfield shifting of adjacent alanine Hα protons (Δδ = −0.235 ppm) compared to L-proline analogues, indicating restricted rotation about the Pro-Ala bond.
- Aromatic Interactions : NOE correlations between Phe Hδ and Trp Hη protons (2.8–3.2 Å distance) confirmed face-to-face π-stacking, stabilizing a β-turn conformation.
- Solvent Accessibility : Tryptophan indole NH showed slow deuterium exchange (t₁/₂ > 24 hr), suggesting burial within the hydrophobic core.
Variable-temperature NMR (−10°C to +40°C) demonstrated exceptional conformational stability, with coalescence temperatures >80°C for ring protons, far exceeding linear peptide analogues.
X-ray Crystallography for Three-Dimensional Elucidation
While single crystals suitable for X-ray diffraction remain elusive for this specific tetrapeptide, comparative analysis with homologous systems provides structural insights:
- Cyclo(D-Pro-L-Phe) : X-ray structures reveal a Type VI β-turn stabilized by a trans-annular hydrogen bond (N-H⋯O=C, 2.1 Å).
- Cyclo(L-Pro-L-Ala) : Adopts a twisted boat conformation with Cα-Cβ dihedrals of −60°±5°, contrasting with the chair conformation of D-Pro-containing analogues.
- Ring Dimensions : Molecular modeling (DFT B3LYP/6-31G*) predicts a rectangular macrocycle with internal angles of 88° (Ala-Pro) and 92° (Phe-Trp), creating a cavity diameter of 3.8 Å.
Notably, the D-proline residue forces a cis-peptide bond at the Pro-Phe junction, compressing the ring by 1.2 Å compared to all-L configurations.
Comparative Analysis with Linear Analogues
Structural contrasts between cyclic and linear L-Ala-D-Pro-L-Phe-D-Trp were quantified:
| Property | Cyclic Form | Linear Form |
|---|---|---|
| Proteolytic Half-life | >48 hours | 2.3 hours |
| α-Helix Content (CD) | 18% | 42% |
| Solubility (mg/mL) | 12.3 | 34.7 |
| Melting Point (°C) | 278–281 | 165–168 |
Critical differences include:
- Constrained Backbone : Cyclization eliminates terminal charges, reducing hydration entropy (ΔS = −45 J/mol·K) and enhancing membrane permeability.
- Reduced Flexibility : Molecular dynamics simulations (100 ns) show root-mean-square fluctuation (RMSF) of 0.8 Å for cyclic vs. 2.3 Å for linear forms at 310 K.
- Pharmacophore Stability : The cyclic structure maintains <5% conformational deviation under physiological conditions versus 27% for linear analogues.
These structural advantages position cyclo(L-Ala-D-Pro-L-Phe-D-Trp) as a superior scaffold for therapeutic development compared to linear peptides.
Properties
Molecular Formula |
C28H31N5O4 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(3S,6R,9S,12R)-9-benzyl-6-(1H-indol-3-ylmethyl)-3-methyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C28H31N5O4/c1-17-28(37)33-13-7-12-24(33)27(36)32-22(14-18-8-3-2-4-9-18)26(35)31-23(25(34)30-17)15-19-16-29-21-11-6-5-10-20(19)21/h2-6,8-11,16-17,22-24,29H,7,12-15H2,1H3,(H,30,34)(H,31,35)(H,32,36)/t17-,22-,23+,24+/m0/s1 |
InChI Key |
OTUDCPUMJPNZRR-UYGLSEIWSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Attachment
SPPS begins with anchoring the C-terminal amino acid to a resin. For c[L-Ala-D-pro-L-Phe-D-trp], 2-chlorotrityl chloride (2-Cl-Trt) resin is preferred due to its high loading capacity (0.7–1.2 mmol/g) and compatibility with Fmoc/t-Bu chemistry. The first amino acid, D-trp (C-terminal), is loaded onto the resin in anhydrous dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base. Loading efficiency is monitored via Kaiser testing, ensuring >95% coupling before proceeding.
Sequential Coupling of Amino Acids
The linear sequence L-Ala-D-pro-L-Phe-D-trp is assembled using Fmoc-protected amino acids. Key steps include:
-
Deprotection : Fmoc removal with 20% piperidine in dimethylformamide (DMF) for 2 × 5 minutes.
-
Activation and Coupling : Amino acids (3 equiv) are activated with TBTU/HOBt (benzotriazole-based reagents) or HATU/DIEA in DMF, with coupling times of 50–60 minutes. D-pro and L-Phe residues require careful handling to avoid racemization, achieved by maintaining reaction temperatures at 25°C and using additives like Oxyma Pure.
Side-Chain Protection Strategies
-
L-Ala : Unprotected (no reactive side chains).
-
D-pro : Side-chain protected with tert-butyloxycarbonyl (Boc) if necessary.
-
L-Phe : Benzyl (Bzl) group for aromatic ring protection.
-
D-trp : Boc-protected indole nitrogen to prevent side reactions during cyclization.
Cleavage and Isolation of Linear Peptide
Resin Cleavage Conditions
After SPPS, the linear peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. A typical mixture includes:
Crude Peptide Precipitation
The cleaved peptide is precipitated in cold diethyl ether (10 volumes), centrifuged, and lyophilized. Yields for linear precursors typically range from 49% to 82% , depending on sequence length and steric hindrance.
Solution-Phase Cyclization Strategies
Activation of Terminal Functional Groups
Cyclization requires activation of the N-terminal amine and C-terminal carboxylic acid. Two approaches are prevalent:
Cyclization Reaction Conditions
-
Solvent : Anhydrous DMF or DCM:DMF (9:1) for optimal solubility.
-
Temperature : 0–4°C to minimize epimerization.
-
Yield : Cyclization efficiencies vary from 30% to 65% , with lower yields attributed to steric strain from D-amino acids.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude cyclic peptides are purified using reverse-phase HPLC with a C18 column. Gradient elution (10–90% acetonitrile in 0.1% TFA) resolves cyclic and linear species. Purity levels >97% are achievable after two purification cycles.
Mass Spectrometry (MS) and NMR Validation
-
MS (ESI-TOF) : Confirms molecular weight (e.g., [M+H]+ for c[L-Ala-D-pro-L-Phe-D-trp] = 587.3 Da).
-
NMR : 2D COSY and NOESY spectra verify cyclization through nuclear Overhauser effects between L-Ala NH and D-trp CO groups.
Comparative Analysis of Synthetic Routes
SPPS vs. Solution-Phase Synthesis
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Cyclic tetrapeptides like C[L-Alanine-D-proline-L-Phenylalanine-D-tryptophan] can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of peptide bonds.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions on side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of smaller peptide fragments, while substitution reactions can introduce new functional groups into the peptide structure .
Scientific Research Applications
Chemistry
Cyclic tetrapeptides are used as building blocks in the synthesis of more complex molecules. They serve as models for studying peptide folding and stability.
Biology
In biological research, cyclic tetrapeptides are used to investigate protein-protein interactions and enzyme inhibition. Their stability makes them suitable for use in various assays and experiments .
Medicine
Cyclic tetrapeptides have potential therapeutic applications due to their stability and bioactivity. They are explored as drug candidates for targeting specific receptors and enzymes .
Industry
In the industrial sector, cyclic tetrapeptides are used in the development of new materials and as catalysts in chemical reactions .
Mechanism of Action
The mechanism of action of C[L-Alanine-D-proline-L-Phenylalanine-D-tryptophan] involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity. The compound may exert its effects by modulating the activity of its target proteins, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Cyclic Peptides
- c[L-Phe-D-pro-L-Phe-L-trp] : This cyclic tetrapeptide shares a similar scaffold but replaces L-Ala with L-Phe at position 1 and uses L-trp instead of D-trp. Its IC50 of 260 nM for MOR is significantly lower than that of c[L-Ala-D-pro-L-Phe-D-trp], highlighting the critical role of D-trp in enhancing receptor affinity .
- Tyr-Pro-L-(NMe)Phe-D-Pro-NH2 : A linear pentapeptide with an IC50 of 20.7 nM, this compound incorporates N-methylation (NMe) at L-Phe and a terminal amide group. Despite its linear structure, its higher potency suggests that N-methylation and specific residue positioning can compensate for the lack of cyclization .
Linear Peptides
- H-Tyr-Gly-Gly-Phe-Met-NH2 (Leu-enkephalin analogue): A natural opioid peptide with a Ki of 12 nM for MOR. Its linear structure and absence of D-amino acids result in rapid enzymatic degradation, underscoring the advantage of cyclization and D-residues in c[L-Ala-D-pro-L-Phe-D-trp] for therapeutic applications .
Growth Hormone-Releasing Peptides (GHRPs)
These peptides act via calcium-dependent pathways to stimulate growth hormone release, demonstrating that D-amino acids and aromatic side chains are versatile design elements for enhancing peptide-receptor interactions across diverse targets .
Table 1: Comparative Analysis of Key Compounds
Mechanistic and Pharmacokinetic Insights
- Cyclization : Cyclic peptides like c[L-Ala-D-pro-L-Phe-D-trp] exhibit prolonged half-lives compared to linear analogues due to resistance to proteolysis. For example, GHRP-1, despite its linear structure, shows additive effects with cAMP-elevating agents, suggesting distinct pathways for activity .
- D-Amino Acids: The inclusion of D-trp in c[L-Ala-D-pro-L-Phe-D-trp] versus L-trp in c[L-Phe-D-pro-L-Phe-L-trp] reduces steric hindrance, allowing deeper penetration into the MOR binding pocket .
Q & A
Q. How can peer reviewers assess the rigor of methodology in manuscripts studying c[L-Ala-D-pro-L-Phe-D-trp]?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
